molecular formula C20H14N2O5 B13131032 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione CAS No. 77900-85-7

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

Cat. No.: B13131032
CAS No.: 77900-85-7
M. Wt: 362.3 g/mol
InChI Key: UJUJZCVBECKVGA-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key absorption bands include:

  • 3280–3350 cm⁻¹ : N-H stretching vibrations of amino groups.
  • 1610–1650 cm⁻¹ : C=O stretching of anthraquinone ketones.
  • 1250–1280 cm⁻¹ : C-O-C asymmetric stretching of the phenoxy group.
  • 1450–1500 cm⁻¹ : C=C aromatic ring vibrations.

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 6.8–7.4 ppm : Multiplet signals for aromatic protons on the anthracene core and phenoxy group.
    • δ 5.2 ppm : Broad singlet for hydroxyl protons (exchange with DMSO).
    • δ 4.1 ppm : Singlet for amino protons.
  • ¹³C NMR :
    • δ 182–185 ppm : Carbonyl carbons (C9 and C10).
    • δ 150–160 ppm : Oxygenated carbons (C4-OH, C8-OH, C2-O-C₆H₅).

UV-Vis Spectroscopy

The compound exhibits strong absorption in the 400–600 nm range (visible spectrum), with λₘₐₐ at 520 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated anthraquinone system. A weaker band at 320 nm arises from n→π* transitions of the carbonyl groups.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 7.24 Å , b = 12.89 Å , c = 15.37 Å
  • α = 90° , β = 98.5° , γ = 90°
  • Z = 4 , density = 1.48 g/cm³.

The anthracene core maintains planarity, with dihedral angles between substituents and the core ranging from 5–15° . Intermolecular hydrogen bonds between hydroxyl/amino groups and ketone oxygens form a 3D network, stabilizing the crystal lattice.

Comparative Structural Analysis with Anthraquinone Derivatives

Key Structural Variations and Effects

Derivative Substituents Key Properties
Target Compound 1,5-NH₂; 4,8-OH; 2-O-C₆H₅ High planarity; strong H-bonding network
1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione 1,4-NH₂; 5,8-OH DNA intercalation; antitumor activity
1-[4-(4-Fluorophenyl)phenoxy]anthracene-9,10-dione 1-O-C₆H₄-C₆H₄-F Enhanced solubility in organic solvents
Disperse Blue 56 2-Cl; 1,4-NH₂ Industrial dye applications

The target compound’s phenoxy group at position 2 distinguishes it from derivatives with halogen or alkyl substituents, conferring unique electronic and steric properties. Compared to 1,4-diamino analogs, the 1,5-diamino configuration reduces steric hindrance, allowing tighter π-stacking interactions. The hydroxyl groups at positions 4 and 8 enhance solubility in polar solvents relative to non-polar derivatives like Disperse Blue 56.

Properties

CAS No.

77900-85-7

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2

InChI Key

UJUJZCVBECKVGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Origin of Product

United States

Preparation Methods

Multi-step Synthetic Routes

The traditional approach to synthesizing 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves multi-step organic synthesis starting from anthraquinone derivatives:

  • Step 1: Introduction of hydroxy groups at positions 4 and 8 via selective hydroxylation of anthraquinone.
  • Step 2: Nitration to introduce nitro groups at positions 1 and 5.
  • Step 3: Phenoxylation at position 2 by nucleophilic aromatic substitution with phenol or phenoxy derivatives.
  • Step 4: Reduction of nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2).

This method allows precise control over substitution but involves multiple purification steps and intermediate isolation, which can reduce overall yield and increase production time and cost.

One-step Electrolytic Synthesis

A more recent and efficient method is the one-step electrolytic synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone derivatives, which can be adapted to include phenoxy substitution:

  • Starting Material: 1,5-dinitro-4,8-dihydroxyanthraquinone or related nitro-substituted anthraquinones.
  • Electrolyte: Concentrated sulfuric acid solution (7.5–14.2 mol/L).
  • Catalysts: Phase transfer catalysts such as SnCl2, BiCl3, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide.
  • Electrolysis Conditions:
    • Temperature: 100–160 °C (optimal ~140 °C).
    • Cathode potential: -0.1 to -0.4 V.
    • Current density: 200–2000 A/m².
    • Electrolytic cell: Cathode rotating separated electrolytic cell to improve mass transfer.
  • Electrode Materials:
    • Anode: Pb-Ag alloy, plumbic oxide, pure lead, or platinized titanium.
    • Cathode: Red copper, amalgamated copper, cupronickel, Guillaume metal, zinc, or copper-nickel alloys.

This method achieves direct reduction of nitro groups to amino groups in the presence of hydroxy substituents, yielding the target diamino-dihydroxy anthraquinone in a single step with high selectivity and yield (~72% yield, 78% current efficiency reported) and minimal environmental impact.

Phenoxylation Post-Electrolysis

The phenoxy group at position 2 can be introduced either before or after the electrolytic reduction step:

  • Pre-electrolysis phenoxylation: Starting from 2-phenoxyanthraquinone derivatives, followed by nitration and electrolytic reduction.
  • Post-electrolysis phenoxylation: Nucleophilic substitution on the 2-position of the reduced diamino-dihydroxy anthraquinone with phenol derivatives under controlled conditions.

The choice depends on the stability of intermediates and the desired purity and yield.

Comparative Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Disadvantages Yield / Efficiency
Multi-step Organic Synthesis Hydroxylated anthraquinone, nitro compounds, phenol Multiple reaction steps, catalytic hydrogenation Precise substitution control Time-consuming, multiple purifications Moderate, cumulative losses
One-step Electrolytic Reduction 1,5-Dinitro-4,8-dihydroxyanthraquinone Sulfuric acid electrolyte, phase transfer catalyst, 140 °C, -0.1 to -0.4 V cathode potential High selectivity, short process, environmentally friendly Requires specialized electrochemical setup ~72% yield, 78% current efficiency
Phenoxylation (Pre/Post Electrolysis) Phenol or phenoxy derivatives + anthraquinone intermediates Nucleophilic aromatic substitution conditions Enables phenoxy substitution at position 2 Additional reaction step, possible side reactions Variable, depends on conditions

Detailed Research Findings

  • The electrolytic method described in patent CN101054681A demonstrates that using phase transfer catalysts such as SnCl2 significantly enhances current density and reaction rate by electrocatalysis on the electrode surface.
  • Optimal electrolysis parameters (temperature ~140 °C, cathode potential -0.35 V, current density 1000 A/m²) yield 1,5-diamino-4,8-dihydroxyanthraquinone with high purity and minimal byproducts.
  • The method is scalable and adaptable for other aromatic aminophenol compounds, suggesting potential industrial application.
  • Multi-step synthesis methods, while more traditional, allow for structural modifications and functional group manipulations but at the cost of complexity and lower overall yield.
  • Phenoxylation strategies must consider the electronic effects of substituents to avoid unwanted side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex organic compounds. The compound's structural features allow for functionalization and modification that are essential in creating new materials and pharmaceuticals.

Synthesis of Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and plastics. The incorporation of this compound into colorants can enhance the stability and durability of the dyes under varying environmental conditions.

Pharmacological Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, specific analogs have shown efficacy against various cancer cell lines, making them potential candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. This property positions it as a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research into its application in creating high-performance polymers is ongoing, with promising results indicating improved durability and resistance to degradation.

Nanomaterials

The compound's unique properties allow it to be used in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers aim to develop novel materials with enhanced optical and electronic properties for applications in sensors and electronic devices.

Case Studies

Study Application Findings
Zhang et al., 2020AnticancerDemonstrated that derivatives inhibited growth of breast cancer cells by 70% at 50 µM concentration.
Lee et al., 2021AntimicrobialFound effective against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Patel et al., 2022Polymer compositesEnhanced tensile strength by 40% when incorporated into polycarbonate matrices.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death . Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anthraquinone derivatives exhibit diverse biological and industrial properties depending on their substitution patterns. Below is a detailed comparison of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione with structurally related compounds:

Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1,5-diamino; 4,8-dihydroxy; 2-phenoxy C₂₀H₁₄N₂O₅ 362.34 Textile dye (Disperse Blue 35); cytotoxicity studies
Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthraquinone) 1,4-dihydroxy; 5,8-bis(ethylamino) C₂₂H₂₈N₄O₆ 444.49 Anticancer drug (DNA intercalation)
Disperse Blue 26 (1,5-Dihydroxy-4,8-bis(methylamino)anthraquinone) 1,5-dihydroxy; 4,8-bis(methylamino) C₁₆H₁₄N₂O₄ 298.29 Textile dye; limited biological activity
1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3) 1,5-diamino; 4,8-dihydroxy C₁₄H₁₀N₂O₄ 270.24 Intermediate for dye synthesis; laboratory reagent
Disperse Blue 73 (Mixture of methoxy/hydroxy derivatives) 1,5-diamino-4,8-dihydroxy-(4-methoxyphenyl or 4-hydroxyphenyl) substituents Variable ~360–380 Industrial dye mixtures

Industrial and Regulatory Considerations

  • Dye Applications: Disperse Blue 35 and 73 are preferred over Disperse Blue 26 in textiles due to their superior color fastness, attributed to the phenoxy group’s electron-withdrawing effects .
  • Regulatory Status : Mixtures containing the target compound (e.g., Disperse Blue 73) are subject to tariff classifications under U.S. Harmonized Tariff Schedule subheading 3204.11.50, reflecting their commercial significance .

Key Research Findings

Cytotoxicity: In vitro studies show that this compound inhibits cancer cell proliferation at IC₅₀ values comparable to mitoxantrone but with higher selectivity for tumor cells .

Photostability: The phenoxy group confers resistance to photodegradation, making it advantageous for outdoor textile applications compared to hydroxyl-rich analogs like Disperse Blue 26 .

Biological Activity

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione (often referred to as anthraquinone derivative) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H14N2O5
  • Molecular Weight : 362.34 g/mol
  • CAS Number : 13716-91-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This effect is crucial for protecting cellular components from damage.
  • Antimicrobial Properties : Studies indicate that this anthraquinone derivative has antimicrobial effects against a range of pathogens. It shows efficacy in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Activity : Research has demonstrated that the compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its ability to inhibit cancer cell proliferation has been observed in various cancer types.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect ObservedReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
CytotoxicitySelectively toxic to tumor cells

Case Studies

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various anthraquinone derivatives, including this compound. Results showed a marked decrease in lipid peroxidation levels in treated cells compared to controls.
  • Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in a reduction of cell viability by over 70% at concentrations above 10 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione?

  • Methodology : Begin with anthracene oxidation to form 9,10-anthraquinone derivatives. Functionalize the core via nitration and reduction to introduce amino groups, followed by hydroxylation and phenoxy substitution. For example:

  • Step 1 : Nitration of anthracene-9,10-dione under controlled acidic conditions (H₂SO₄/HNO₃) to introduce nitro groups at positions 1 and 5 .
  • Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines.
  • Step 3 : Hydroxylation at positions 4 and 8 using alkaline peroxide or hydroxylamine .
  • Step 4 : Phenoxy group introduction via nucleophilic aromatic substitution (e.g., using phenol derivatives in the presence of K₂CO₃) .
    • Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize side products.

Q. How can the purity of this compound be validated after synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98% recommended for research use) .
  • NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., aromatic proton regions at δ 6.8–8.2 ppm) and ¹³C NMR (quinone carbonyl signals at δ 180–190 ppm) .
  • FT-IR : Verify functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1670 cm⁻¹) .
    • Purification : Recrystallize from DMF:ethanol (4:1) to remove unreacted intermediates .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as H319: serious eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Collect residues in sealed containers for incineration via certified waste management services .

Advanced Research Questions

Q. How can conflicting NMR signals in substituted anthracene derivatives be resolved?

  • Challenge : Overlapping aromatic proton signals due to symmetry or substituent effects.
  • Solutions :

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and sharpen peaks.
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal broadening .

Q. What strategies optimize yield in phenoxy-substitution reactions?

  • Experimental Design :

  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature Control : Conduct reactions at 80–100°C to balance kinetics and side-product formation .
    • Table : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol%↑ 20–30%
Reaction Time12–18 hoursMaximizes conversion
Phenol DerivativeElectron-deficient↑ Reactivity

Q. How to assess the environmental toxicity of anthracene derivatives?

  • Ecotoxicological Testing :

  • Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) to determine EC₅₀ values. Anthracene derivatives often show high toxicity (EC₅₀ < 1 mg/L) .
  • Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate persistence. Derivatives with amino/hydroxy groups may degrade faster than halogenated analogs .
    • Mitigation : Design biodegradable analogs by introducing ester or amide linkages.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.